

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-nitroaniline

Cat. No.: B1526599

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Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-fluoro-4-nitroaniline** (CAS No. 952664-69-6), a key polysubstituted aniline intermediate with significant applications in pharmaceutical synthesis. The document details its core physicochemical properties, spectroscopic characteristics, safety and handling protocols, and its role in the development of complex organic molecules. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Physicochemical Properties

2-Bromo-5-fluoro-4-nitroaniline is a highly functionalized aromatic compound. The strategic placement of bromo, fluoro, nitro, and amino groups on the aniline ring makes it a versatile building block in organic synthesis.[1][2] The presence of these distinct functional groups allows for a variety of subsequent chemical modifications, making it a pivotal intermediate in the creation of Active Pharmaceutical Ingredients (APIs).[1] For instance, it serves as an important intermediate in the synthesis of Tezacaftor, a drug used to treat cystic fibrosis.[2][3]

The physical and chemical properties of this compound are critical for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods. A summary of these properties is presented below.

Table 1: Physicochemical Properties of **2-Bromo-5-fluoro-4-nitroaniline**

Property	Value	Source(s)
CAS Number	952664-69-6	[1] [4]
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂	[1] [4]
Molecular Weight	235.01 g/mol	[1] [4]
IUPAC Name	2-bromo-5-fluoro-4-nitroaniline	[4]
Appearance	White to Yellow to Yellow-brown Solid	
Purity	Typically ≥95-97%	[1]
InChI Key	PKDUOURYTVRBLI-UHFFFAOYSA-N	[1] [4]
Canonical SMILES	C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])Br)N	[4]

Spectroscopic and Analytical Data

Characterization is fundamental to confirming the identity and purity of a chemical intermediate. For **2-Bromo-5-fluoro-4-nitroaniline**, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and chromatography are essential.

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.26 (d, J=8.0 Hz, 1H), 7.07 (brs, 2H), 6.62 (d, J=9.6 Hz, 1H).[\[2\]](#)
 - Interpretation: The downfield doublet at 8.26 ppm corresponds to the aromatic proton ortho to the nitro group. The broad singlet at 7.07 ppm is characteristic of the two protons of the amino (-NH₂) group. The doublet at 6.62 ppm represents the aromatic proton ortho to the fluorine atom.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are critical for assessing the purity of **2-Bromo-5-fluoro-4-nitroaniline**.^[1] For pharmaceutical intermediates, a purity of >98% is often required to ensure the quality and yield of subsequent synthetic steps.^[1] Reversed-phase HPLC is a common method for separating the compound from starting materials and byproducts.^[1]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2-Bromo-5-fluoro-4-nitroaniline**.

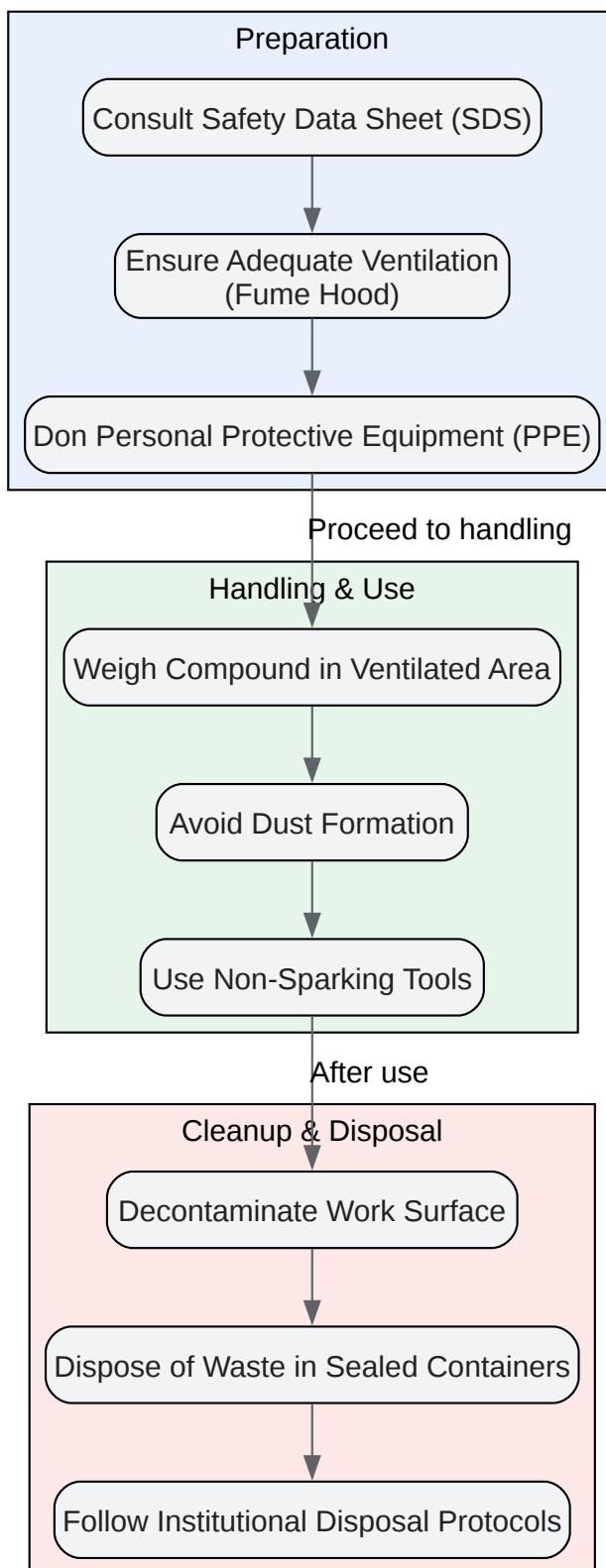
Hazard Identification

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed.^[4]
- H312: Harmful in contact with skin.^[4]
- H315: Causes skin irritation.^[4]
- H319: Causes serious eye irritation.^[4]
- H332: Harmful if inhaled.^[4]
- H335: May cause respiratory irritation.

Recommended Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.



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Caption: Workflow for Safe Handling of **2-Bromo-5-fluoro-4-nitroaniline**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]
- Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear fire/flame-resistant and impervious clothing.[5][6]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2).[5][6]

Storage

Store in a dry, sealed container in a well-ventilated place.[6] For maintaining long-term product quality, refrigeration is recommended.[7]

Applications in Drug Discovery and Development

2-Bromo-5-fluoro-4-nitroaniline is a valuable intermediate, primarily because its functional groups offer sites for diverse chemical reactions.

- Precursor for Heterocyclic Compounds: It is widely used in the synthesis of various heterocyclic compounds, which form the structural core of many pharmaceuticals.[1]
- Pharmacological Enhancement: The bromo and fluoro substituents can improve the pharmacological profile of final drug products, for example, by enhancing metabolic stability or target binding affinity.[1]
- Key Transformations:
 - Nitro Group Reduction: The nitro group can be readily reduced to a primary amine, yielding 2-bromo-5-fluoro-1,4-benzenediamine.[1] This introduces a new nucleophilic site for further synthetic modifications. Catalytic hydrogenation is a common method for this transformation.[1]
 - Suzuki and Buchwald-Hartwig Couplings: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-nitrogen bonds, which is a cornerstone of modern API synthesis.

Example Experimental Protocol: Synthesis

The synthesis of **2-Bromo-5-fluoro-4-nitroaniline** is typically achieved through a multi-step pathway.^[1] A common laboratory-scale synthesis involves the bromination of a precursor.

Objective: To synthesize **2-Bromo-5-fluoro-4-nitroaniline** from 3-fluoro-4-nitroaniline.

Materials:

- 3-fluoro-4-nitroaniline (1 equivalent)
- Acetic acid
- Chloroform
- Bromine (1 equivalent)
- Ice water
- 10% aqueous sodium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Prepare a mixed solution of 3-fluoro-4-nitroaniline (6.5 g, 42.2 mmol) in acetic acid (80 mL) and chloroform (25 mL) in a reaction vessel.^[2]
- Cool the reaction mixture to 0 °C using an ice bath.^[2]
- Slowly add bromine (2.15 mL, 42.2 mmol) dropwise to the cooled solution.^[2]
- Stir the reaction mixture at room temperature for 2 hours.^[2]
- Pour the reaction mixture into ice water to quench the reaction.^[2]

- Adjust the pH of the resulting mixture to 8.0-9.0 with 10% aqueous sodium hydroxide solution while maintaining cooling in an ice bath.[2]
- Extract the product with ethyl acetate (3 x 50 mL).[2]
- Combine the organic phases and wash sequentially with water (2 x 80 mL) and saturated saline (100 mL).[2]
- Dry the organic phase over anhydrous sodium sulfate.[2]
- Concentrate the solution under reduced pressure to yield the final product, **2-bromo-5-fluoro-4-nitroaniline**.[2]

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